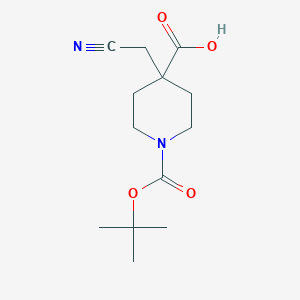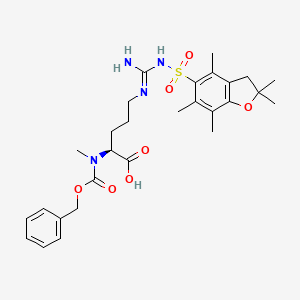![molecular formula C25H20N4 B8197564 9,9'-Spirobi[fluorene]-2,2',7,7'-tetraamine](/img/structure/B8197564.png)
9,9'-Spirobi[fluorene]-2,2',7,7'-tetraamine
Overview
Description
9,9’-Spirobi[fluorene]-2,2’,7,7’-tetraamine is a compound that features a spirobifluorene core with four amine groups attached at the 2,2’,7,7’ positions. This compound is of significant interest due to its unique structural properties, which include a rigid spiro structure that maintains the orthogonal arrangement of the fluorene units. This configuration imparts excellent thermal and chemical stability, making it a valuable material in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-Spirobi[fluorene]-2,2’,7,7’-tetraamine typically involves multiple steps starting from commercially available reagents. One common method involves the nitration of 9,9’-spirobifluorene to produce 2,2’,7,7’-tetranitro-9,9’-spirobifluorene, which is then reduced to the tetraamine derivative using a reducing agent such as hydrogen gas in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
9,9’-Spirobi[fluorene]-2,2’,7,7’-tetraamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted spirobifluorene derivatives, which can be tailored for specific applications in organic electronics and materials science .
Scientific Research Applications
9,9’-Spirobi[fluorene]-2,2’,7,7’-tetraamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 9,9’-Spirobi[fluorene]-2,2’,7,7’-tetraamine exerts its effects is largely dependent on its application. In electronic devices, its spiro structure helps maintain high thermal stability and efficient charge transport. The orthogonal arrangement of the fluorene units prevents aggregation, which is crucial for maintaining the performance of OLEDs and OPVs .
Comparison with Similar Compounds
Similar Compounds
9,9’-Spirobifluorene: The parent compound without the amine groups, used in similar applications but with different electronic properties.
2,2’,7,7’-Tetrabromo-9,9’-spirobifluorene: A brominated derivative used as an intermediate in the synthesis of other spirobifluorene compounds.
9,9’-Spirobi[fluorene]-2,2’-diamine: A related compound with fewer amine groups, offering different reactivity and applications.
Uniqueness
9,9’-Spirobi[fluorene]-2,2’,7,7’-tetraamine is unique due to its four amine groups, which provide multiple sites for further functionalization. This makes it highly versatile for the synthesis of a wide range of derivatives tailored for specific applications in materials science and electronics .
Properties
IUPAC Name |
9,9'-spirobi[fluorene]-2,2',7,7'-tetramine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4/c26-13-1-5-17-18-6-2-14(27)10-22(18)25(21(17)9-13)23-11-15(28)3-7-19(23)20-8-4-16(29)12-24(20)25/h1-12H,26-29H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQXFKFYBWOKTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C3(C4=C2C=CC(=C4)N)C5=C(C=CC(=C5)N)C6=C3C=C(C=C6)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


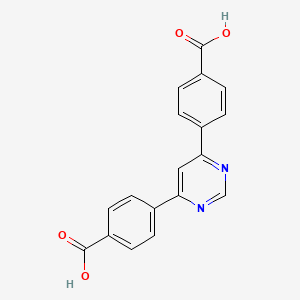
![2-Chloro-4-(dibenzo[b,d]furan-1-yl)-6-phenyl-1,3,5-triazine](/img/structure/B8197491.png)
![4',4''',4'''''-(1,3,5-Triazine-2,4,6-triyl)tris(([1,1'-biphenyl]-4-carbaldehyde))](/img/structure/B8197498.png)
![methyl 4-[4-hydroxy-3,5-bis(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B8197505.png)
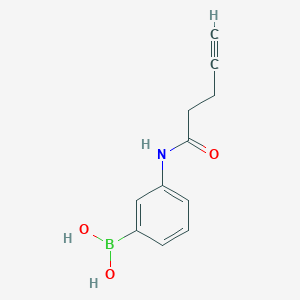
![9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaol](/img/structure/B8197517.png)
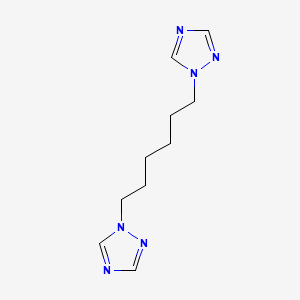
![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-(methylamino)-3H-purin-6-one](/img/structure/B8197535.png)
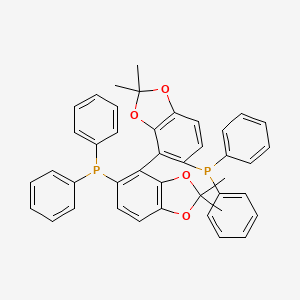
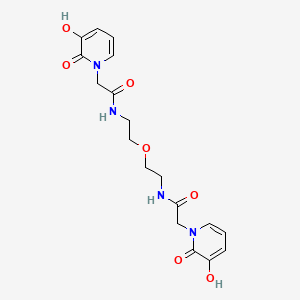
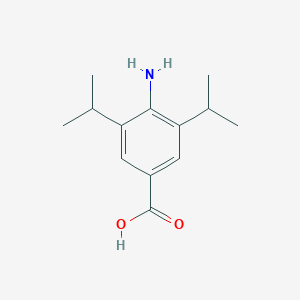
![(R)-N-[(R)-Adamantan-1-yl[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B8197569.png)
